molecular formula C3H4N2S2 B1608562 5-Aminothiazole-2-thiol CAS No. 6294-51-5

5-Aminothiazole-2-thiol

Cat. No.: B1608562
CAS No.: 6294-51-5
M. Wt: 132.21 g/mol
InChI Key: RYFCSYHXNOKHCK-UHFFFAOYSA-N
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Description

5-Aminothiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of an amino group at the 5-position and a thiol group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

5-Aminothiazole-2-thiol, like other 2-aminothiazole derivatives, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been found to act as a regulator of phosphodiesterase type 5 (PDE5) and as an inhibitor of COX-1/COX-2 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to have a complete inhibitory effect on PDE5 . This interaction results in the enhancement of the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which plays an important role in the development of several neurodiseases .

Biochemical Pathways

The compound affects various biochemical pathways. Its anticancer activity is linked to its ability to inhibit the growth of various cancerous cell lines . Its role as a PDE5 regulator and COX-1/COX-2 inhibitor suggests its involvement in the regulation of cyclic guanosine monophosphate (cGMP) and prostaglandin synthesis pathways .

Result of Action

The result of the compound’s action is the inhibition of the growth of various cancerous cell lines , and the regulation of PDE5 and inhibition of COX-1/COX-2 . These actions suggest a potential therapeutic role of these derivatives in conditions such as cancer and neuroinflammatory and neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

5-Aminothiazole-2-thiol, like other 2-aminothiazole derivatives, has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate

Cellular Effects

In cellular processes, 2-aminothiazole derivatives, which this compound is a part of, have been found to have significant effects. They have been observed to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 2-aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that 2-aminothiazole derivatives have been used as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors , suggesting that this compound may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminothiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with α-haloketones or α-haloesters. The general reaction scheme is as follows:

    Starting Materials: Thiourea and an α-haloketone or α-haloester.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, often under reflux conditions.

    Cyclization: The thiourea reacts with the α-haloketone or α-haloester to form the thiazole ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-Aminothiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Aminothiazole-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the thiol group at the 2-position, making it less reactive in certain chemical reactions.

    5-Aminothiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group, leading to different chemical and biological properties.

    2-Mercaptothiazole: Contains a thiol group but lacks the amino group, resulting in different reactivity and applications.

Uniqueness

5-Aminothiazole-2-thiol is unique due to the presence of both an amino group and a thiol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-amino-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSYHXNOKHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403316
Record name 5-Amino-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-51-5
Record name 6294-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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